Cas no 37797-97-0 (2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride)
2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(benzofuran-7-yloxy)ethanamine hydrochloride(WXC05819)
- 2-(benzofuran-7-yloxy)ethanamine hydrochloride
- 2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride
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- MDL: MFCD30472146
- Inchi: 1S/C10H11NO2.ClH/c11-5-7-12-9-3-1-2-8-4-6-13-10(8)9;/h1-4,6H,5,7,11H2;1H
- InChI Key: RPIJNIGQBCBPLC-UHFFFAOYSA-N
- SMILES: O(C1=CC=CC2C=COC1=2)CCN.Cl
2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM447039-100mg |
2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride |
37797-97-0 | 95%+ | 100mg |
$233 | 2023-02-17 | |
| eNovation Chemicals LLC | D774593-100mg |
2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride |
37797-97-0 | 95% | 100mg |
$335 | 2023-09-04 | |
| eNovation Chemicals LLC | D774593-250mg |
2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride |
37797-97-0 | 95% | 250mg |
$545 | 2023-09-04 |
2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride
2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride: A Comprehensive Overview
2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride (CAS No. 37797-97-0) is a versatile compound with significant applications in the pharmaceutical and chemical industries. This compound, also known as Benzofuran-7-yloxyethanamine hydrochloride, has gained considerable attention due to its potential therapeutic properties and its role in various biochemical processes. In this article, we will delve into the chemical structure, synthesis methods, pharmacological properties, and recent research advancements related to this compound.
The chemical structure of 2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride is characterized by a benzofuran moiety linked to an ethanamine group through an ether bond. The presence of the hydrochloride salt form ensures better solubility and stability, making it suitable for various pharmaceutical applications. The benzofuran ring is a heterocyclic aromatic compound that is known for its biological activity, which can be attributed to its ability to interact with specific receptors and enzymes.
The synthesis of 2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride involves several steps, including the formation of the benzofuran ring and the subsequent attachment of the ethanamine group. One common synthetic route involves the reaction of 7-hydroxybenzofuran with ethylene oxide to form the corresponding ether, followed by the conversion to the amine derivative using ammonia or an appropriate amine source. The final step involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.
In terms of pharmacological properties, 2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride has shown promising results in various preclinical studies. Research has indicated that this compound exhibits potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, studies have explored its potential as an antidepressant and anxiolytic agent due to its ability to modulate serotonin and norepinephrine levels in the brain.
Recent advancements in medicinal chemistry have further enhanced our understanding of the mechanisms underlying the biological activity of 2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound selectively binds to serotonin transporters (SERT) and norepinephrine transporters (NET), thereby inhibiting the reuptake of these neurotransmitters. This selective binding property contributes to its antidepressant and anxiolytic effects without causing significant side effects.
Beyond its therapeutic applications, 2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride has also been investigated for its potential use in diagnostic imaging. Research has shown that this compound can be labeled with radioisotopes such as fluorine-18 or carbon-11, making it useful as a radiotracer in positron emission tomography (PET) studies. This application allows for non-invasive monitoring of neurotransmitter dynamics in vivo, providing valuable insights into neurological disorders such as Alzheimer's disease and Parkinson's disease.
The safety profile of 2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride has been extensively evaluated in preclinical studies. Toxicology assessments have demonstrated that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects on major organs or systems. However, as with any new pharmaceutical agent, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.
In conclusion, 2-(Benzofuran-7-Yloxy)Ethanamine Hydrochloride (CAS No. 37797-97-0) is a promising compound with a wide range of potential applications in both therapeutic and diagnostic settings. Its unique chemical structure and pharmacological properties make it a valuable candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential uses, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various medical conditions.
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